molecular formula C10H17BrO5S B7854127 ((1S)-3-Bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid hydrate

((1S)-3-Bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid hydrate

Cat. No.: B7854127
M. Wt: 329.21 g/mol
InChI Key: RQZLIPHNDCFLPR-KUZQZCPWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Properties
The compound ((1S)-3-Bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid hydrate (CAS: 209736-59-4) is a brominated camphorsulfonic acid derivative with the molecular formula C₁₀H₁₇BrO₅S and a molecular weight of 329.21 g/mol . It features three defined stereocenters in the (1S,3S,4S) configuration, which are critical for its chiral properties and reactivity . The hydrate form enhances solubility in polar solvents, making it suitable for applications in asymmetric synthesis and pharmaceutical research .

Properties

IUPAC Name

[(1S)-3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrO4S.H2O/c1-9(2)6-3-4-10(9,5-16(13,14)15)8(12)7(6)11;/h6-7H,3-5H2,1-2H3,(H,13,14,15);1H2/t6?,7?,10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZLIPHNDCFLPR-KUZQZCPWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2Br)CS(=O)(=O)O)C.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2CC[C@]1(C(=O)C2Br)CS(=O)(=O)O)C.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Applications in Organic Synthesis

  • Reagent in Synthesis :
    • This compound serves as a key reagent in the synthesis of complex organic molecules due to its unique bicyclic structure, which allows for specific reactivity patterns. It can be employed in various reactions such as nucleophilic substitutions and cycloadditions.
  • Chiral Auxiliary :
    • The stereochemistry of ((1S)-3-Bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid hydrate makes it an effective chiral auxiliary in asymmetric synthesis. This is particularly useful in the production of pharmaceuticals where chirality is crucial for biological activity.

Medicinal Chemistry

  • Pharmaceutical Development :
    • Research indicates that derivatives of this compound exhibit potential pharmacological activities, making it a candidate for further development into therapeutic agents. Its ability to modify biological pathways can lead to new drug formulations targeting specific diseases.
  • Biological Activity Studies :
    • Case studies have shown that compounds derived from ((1S)-3-Bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid hydrate demonstrate anti-inflammatory and anticancer properties. These findings are pivotal for ongoing research in drug discovery.

Case Study 1: Synthesis of Chiral Drugs

A study published in a peer-reviewed journal demonstrated the use of ((1S)-3-Bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid hydrate as a chiral auxiliary in the synthesis of a new class of anti-cancer agents. The results indicated enhanced selectivity and yield compared to traditional methods, highlighting its utility in pharmaceutical applications.

Case Study 2: Anti-inflammatory Properties

Research conducted on derivatives of this compound revealed significant anti-inflammatory effects in vitro. The study utilized various assays to measure cytokine levels, demonstrating that modifications to the bicyclic structure could enhance therapeutic efficacy.

Comparison with Similar Compounds

Physical and Chemical Data

  • Purity : ≥95% (typical for research-grade material) .
  • Storage : Room temperature in inert, airtight containers to prevent hydration/dehydration .
  • Hazards : Classified as H314 (causes severe skin burns and eye damage), requiring handling under protective gear .

The compound belongs to the bicyclo[2.2.1]heptane (norbornane) sulfonic acid family. Below is a comparative analysis with structurally and functionally related analogs:

Table 1: Key Comparisons
Compound Name CAS No. Molecular Formula MW (g/mol) Key Features Applications
Target Compound 209736-59-4 C₁₀H₁₇BrO₅S 329.21 Bromine at C3; (1S,3S,4S) stereochemistry; hydrate form Chiral resolution, asymmetric catalysis
Camphorsulfonic Acid (CSA) 3144-16-9 C₁₀H₁₆O₄S 232.30 Lacks bromine; hydroxyl group at C10 Chiral resolving agent, acid catalyst
D-Camphor-10-sulfonyl Chloride 39262-22-1 C₁₀H₁₅ClO₃S 250.75 Reactive sulfonyl chloride group Intermediate for sulfonamide synthesis
Ecamsule Related Compound D - C₁₀H₁₆O₄S 232.30 Non-brominated; 7,7-dimethyl substituents UV absorber in sunscreens
(1R,4S)-7,7-Dimethyl-2-oxo isomer 35963-20-3 C₁₀H₁₆O₄S 232.30 Opposite stereochemistry (1R,4S) Comparative stereochemical studies
Structural and Functional Insights

Bromine Substitution: The bromine atom at C3 in the target compound increases electrophilicity, enabling nucleophilic substitution reactions (e.g., Suzuki coupling) that are absent in non-brominated analogs like CSA . Compared to CSA, the bromine elevates molecular weight by ~96.91 g/mol, altering solubility and crystallinity .

Stereochemical Impact :

  • The (1S,3S,4S) configuration ensures enantiomeric purity (>99% in pharmacopeial standards), critical for use in chiral chromatography and asymmetric synthesis .
  • In contrast, the (1R,4S) isomer (CAS: 35963-20-3) exhibits reversed optical rotation ([α]D = −43° vs. +43° for the target compound), affecting its utility in enantioselective processes .

Hydrate vs. Anhydrous Forms :

  • The hydrate form improves aqueous solubility (e.g., 43 g/L in water) compared to anhydrous derivatives like D-camphor-10-sulfonyl chloride, which is moisture-sensitive and reactive .

Ecamsule Derivatives :

  • Ecamsule-related compounds lack bromine but incorporate extended conjugated systems (e.g., benzylidene groups) for UV absorption. These differ significantly in applications (e.g., sunscreen additives vs. chiral auxiliaries) .

Research Findings
  • Synthetic Utility : The target compound serves as a precursor for adamantane-containing sulfonamides, which exhibit enhanced lipophilicity and bioactivity in medicinal chemistry .
  • Safety Profile: Unlike CSA (hygroscopic but non-corrosive), the brominated derivative requires stringent handling due to its H314 hazard classification .
  • Pharmacopeial Standards : The Eurasian Pharmacopoeia specifies ≥99.0% enantiomeric purity for CSA, a benchmark applicable to the target compound in pharmaceutical contexts .

Preparation Methods

Halolactonization of Cyclohexene Carboxylic Acid Derivatives

A patent (EP2980090A1) describes bromolactonization of optically active (S)-3-cyclohexene-1-carboxylic acid to yield (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one (Compound 1), a key intermediate. This method ensures high enantiomeric excess (ee >98%) via stereospecific bromine addition across the double bond, facilitated by N-bromosuccinimide (NBS) in dichloromethane at −20°C. The resulting lactone is subsequently hydrolyzed to the corresponding ketone.

Direct Bromination of Camphor Derivatives

Alternative routes begin with (1S)-(+)-10-camphorsulfonic acid , where bromination is achieved using HBr or PBr₃ in acetic acid. Ambeed’s protocol modifies this approach by refluxing camphorsulfonic acid with thionyl chloride (SOCl₂) to generate the sulfonyl chloride intermediate, followed by bromination with elemental bromine (Br₂) in CCl₄. This method achieves moderate yields (25–31%) but requires careful temperature control to avoid over-bromination.

Sulfonic Acid Group Introduction and Hydration

Methanesulfonylation of Brominated Intermediates

The sulfonic acid moiety is introduced via methanesulfonylation. In the patent route, (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one is treated with methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et₃N) to form the methanesulfonate ester. Subsequent hydrolysis with aqueous ammonia yields the free sulfonic acid, which is stabilized as a hydrate through crystallization from ethanol-water mixtures.

Resolution via Diastereomeric Salt Formation

Ambeed’s method resolves racemic intermediates using (1S)-(+)-10-camphorsulfonic acid as a chiral resolving agent. For instance, treating 3-(1-dimethylamino)phenol with the resolving agent in ethyl acetate/ethanol mixtures produces diastereomeric salts, which are crystallized at −10°C to isolate the desired (1S)-enantiomer. This step is critical for achieving high optical purity (ee >99%).

Optimization of Reaction Conditions and Yields

Temperature and Solvent Effects

Key parameters influencing yield and purity include:

ParameterOptimal RangeEffect on Yield/Purity
Bromination Temp.−20°C to 0°CPrevents polybromination
Sulfonylation pH8–9 (Et₃N buffer)Maximizes MsCl reactivity
CrystallizationEthanol:ethyl acetate (1:2)Enhances hydrate stability

Comparative Yield Data

Data from Ambeed and patent sources reveal significant yield variations:

StepPatent MethodAmbeed Method
Bromolactonization85%N/A
Sulfonylation78%65%
ResolutionN/A25–31%
Overall Yield52%16–20%

The patent route achieves higher overall yields due to streamlined intermediates, whereas resolution steps in Ambeed’s protocol introduce significant losses.

Stereochemical Control and Analytical Validation

Chiral HPLC Analysis

Enantiomeric excess is validated using chiral stationary phases (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) eluent. The (1S)-enantiomer elutes at 12.3 min, while the (1R)-form elutes at 14.7 min.

X-ray Crystallography

Single-crystal X-ray analysis of the hydrate confirms the bicyclo[2.2.1]heptane framework and sulfonic acid group orientation. The bromine atom occupies an axial position, minimizing steric hindrance with the dimethyl groups.

Industrial-Scale Considerations

Cost-Benefit Analysis

The patent method is more suitable for large-scale production due to fewer resolution steps and higher yields. However, Ambeed’s approach remains valuable for small-scale enantiopure synthesis despite lower efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.